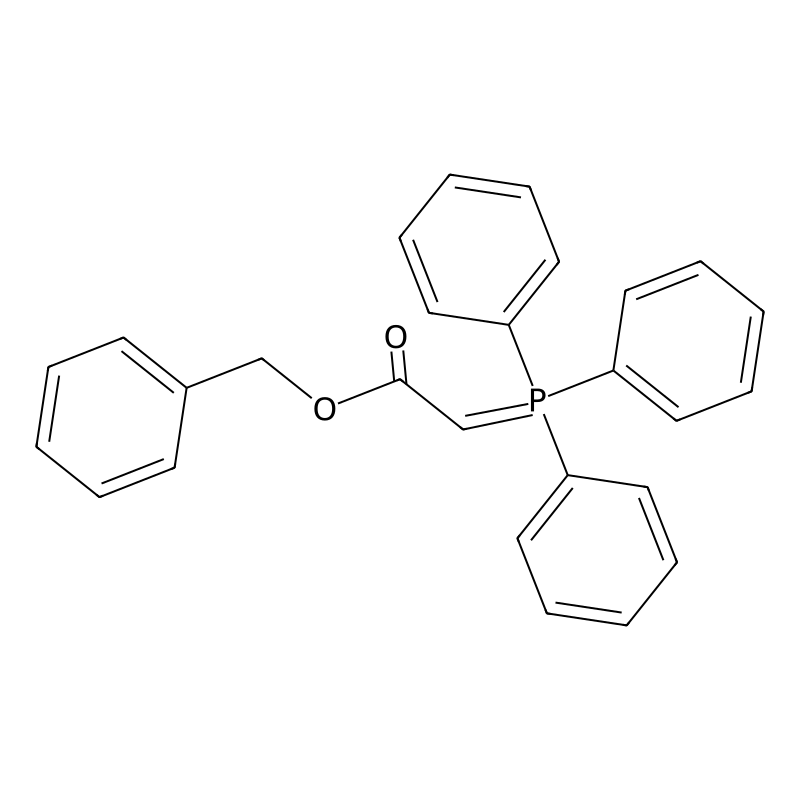

Benzyl 2-(triphenylphosphoranylidene)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Reactivity

Benzyl(triphenylphosphoranylidene)acetate functions as a Wittig reagent, a class of compounds employed in the formation of carbon-carbon double bonds. Its reactivity stems from the presence of a stabilized ylide (C=P) moiety, which readily loses triphenylphosphine (Ph3P) to form a reactive carbene species. This carbene intermediate can then react with various carbonyl compounds (aldehydes, ketones) to create new carbon-carbon double bonds.

The synthesis of benzyl(triphenylphosphoranylidene)acetate typically involves the reaction of benzyl triphenylphosphonium chloride with sodium acetate in a suitable solvent, such as dimethylformamide (DMF). This reaction leads to the formation of the desired Wittig reagent alongside sodium chloride as a byproduct.

Applications in Organic Synthesis

The primary application of benzyl(triphenylphosphoranylidene)acetate lies in its ability to participate in the Wittig reaction. This reaction allows for the controlled introduction of carbon-carbon double bonds into organic molecules, enabling the synthesis of various complex organic compounds.

Here are some specific examples of its application in organic synthesis:

- Synthesis of alkenes: Benzyl(triphenylphosphoranylidene)acetate reacts with aldehydes and ketones to form various alkenes (compounds containing a carbon-carbon double bond). This reaction is particularly useful for the preparation of alkenes with specific stereochemistry (E or Z configuration).

- Synthesis of dienes: By employing a bis(Wittig reagent), which contains two ylide functionalities, the reaction can be extended to form dienes (compounds containing two carbon-carbon double bonds). This approach allows for the synthesis of complex molecules with conjugated double bond systems.

Benzyl 2-(triphenylphosphoranylidene)acetate is classified as an organophosphorus compound. Its molecular formula is C27H23O2P, and it has a molecular weight of approximately 429.44 g/mol. The compound appears as a white to light yellow powder or crystalline solid with a melting point ranging from 122.0 to 126.0 °C . It is known for its reactivity due to the presence of the triphenylphosphoranylidene group, which contributes to its utility in various

BTPA does not directly participate in biological systems. Its mechanism of action revolves around its role as a reactant in organic synthesis. During a Wittig reaction, the ylide of BTPA attacks the carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon double bond and displacing the triphenylphosphine oxide (Ph3PO) and acetic acid (CH3COOH) byproducts (Eq. 2).

- Specific data on BTPA's toxicity is not available in scientific literature. However, as a general precaution, it should be handled with standard laboratory safety practices due to its organic nature.

- It is recommended to wear gloves, safety glasses, and a fume hood when working with BTPA.

- It is likely flammable; proper handling around heat sources is advised.

- Condensation Reactions: It can react with carbonyl compounds to form α,β-unsaturated esters.

- Nucleophilic Additions: The phosphoranylidene moiety can act as an electrophile in nucleophilic addition reactions.

- Elimination Reactions: Under certain conditions, it may undergo elimination to yield olefins.

These reactions make it a valuable intermediate in organic synthesis.

Benzyl 2-(triphenylphosphoranylidene)acetate can be synthesized through several methods:

- Reaction of Benzyl Acetate with Triphenylphosphine: This method involves the reaction of benzyl acetate with triphenylphosphine in the presence of a suitable base.

- Phosphorylation Reactions: The compound can also be synthesized by phosphorylating benzyl acetate using phosphorus-containing reagents.

These synthetic routes highlight the versatility of this compound in organic chemistry.

Benzyl 2-(triphenylphosphoranylidene)acetate has various applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

- Catalysis: The compound may act as a catalyst or catalyst precursor in various organic transformations.

- Research: It is used in academic and industrial research settings for studying reaction mechanisms involving phosphoranylidene compounds .

Benzyl 2-(triphenylphosphoranylidene)acetate shares characteristics with several other organophosphorus compounds. Below are some similar compounds along with a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triphenylphosphine | C18H15P | Common ligand in coordination chemistry |

| Benzyl Phosphate | C7H9O4P | Used in biochemical studies |

| Diphenylphosphinoyl Acetate | C12H15O2P | Exhibits different reactivity patterns |

| Benzyl Phosphonates | C9H11O4P | Known for their use in agricultural chemistry |

Benzyl 2-(triphenylphosphoranylidene)acetate is unique due to its specific phosphoranylidene structure, which allows for distinct reactivity compared to other similar compounds.

Benzyl 2-(triphenylphosphoranylidene)acetate exhibits characteristic properties of stabilized ylides due to its ester functionality, which substantially influences its behavior in Wittig transformations. The compound features a phosphorus-carbon double bond (P=C) that exists in resonance between ylide and ylene forms, with the carbonyl group of the ester providing additional stabilization through conjugation. This stabilization affects both the kinetics and stereoselectivity of reactions with carbonyl compounds.

Kinetic Control Mechanisms in Li Salt-Free Ylide Reactions

The reactions of Benzyl 2-(triphenylphosphoranylidene)acetate with aldehydes and ketones under lithium salt-free conditions proceed through a kinetically controlled pathway. Recent mechanistic studies have provided compelling evidence against the historically proposed betaine intermediate, instead supporting a direct [2+2] cycloaddition mechanism that leads to oxaphosphetane formation.

The modern interpretation of the Wittig reaction mechanism involving stabilized ylides like Benzyl 2-(triphenylphosphoranylidene)acetate reveals that the reaction occurs under kinetic control with the formation of oxaphosphetane as the only intermediate. The first step in this process—the nucleophilic attack of the ylide carbon on the carbonyl—is rate-determining for stabilized ylides, contrasting with unstabilized ylides where oxaphosphetane decomposition typically represents the slower step.

Research by Byrne and Gilheany has conclusively demonstrated that lithium salt-free Wittig reactions of all ylide types, including stabilized ylides like Benzyl 2-(triphenylphosphoranylidene)acetate, proceed via a common mechanism featuring an irreversible [2+2] cycloaddition. This direct cycloaddition bypasses the betaine intermediate that features prominently in older mechanistic proposals and many undergraduate textbooks.

In a kinetic study involving similar phosphonium ylides, researchers observed first-order kinetics with respect to ylide disappearance, providing further evidence for the direct cycloaddition pathway. UV-visible spectroscopy has proven valuable for tracking reaction progress, as the characteristic color of the ylide diminishes upon reaction with carbonyl compounds.

Oxaphosphetane Intermediate Formation and Decomposition Dynamics

The formation of oxaphosphetane represents a critical stage in reactions involving Benzyl 2-(triphenylphosphoranylidene)acetate. This four-membered heterocyclic intermediate consists of two carbon atoms, one oxygen atom, and one phosphorus atom arranged in a strained ring structure.

Current evidence supports a concerted [2+2] cycloaddition between the ylide and carbonyl compound to directly form the oxaphosphetane without intervention of a betaine intermediate. This cycloaddition has been described as having [π2s+π2a] topology, where the nucleophilic ylide carbon attacks the electrophilic carbonyl carbon while the oxygen forms a bond with the phosphorus atom.

The decomposition of oxaphosphetane proceeds stereospecifically to yield the corresponding alkene and triphenylphosphine oxide. This step is typically irreversible and exothermic, driven by the formation of the strong phosphorus-oxygen bond in triphenylphosphine oxide. The stereospecific nature of this decomposition means that the configuration of the oxaphosphetane directly determines the stereochemistry of the resulting alkene.

For Benzyl 2-(triphenylphosphoranylidene)acetate, the decomposition dynamics are influenced by the stabilizing effect of the ester group. The presence of this electron-withdrawing group affects the electron distribution within the oxaphosphetane, influencing the timing and synchronicity of bond breaking during decomposition.

| Reaction Step | Kinetic Characteristics for Benzyl 2-(triphenylphosphoranylidene)acetate |

|---|---|

| Ylide Formation | Rapid under basic conditions |

| Cycloaddition with Carbonyl | Rate-determining step, second-order kinetics |

| Oxaphosphetane Formation | Irreversible, kinetically controlled |

| Oxaphosphetane Decomposition | Fast, stereospecific |

| Overall Stereoselectivity | Predominantly E-selective |

Stereoelectronic Factors Governing E/Z Selectivity in Alkene Formation

The stereochemical outcome of Wittig reactions involving Benzyl 2-(triphenylphosphoranylidene)acetate is predominantly influenced by stereoelectronic factors during the formation of the oxaphosphetane intermediate. As a stabilized ylide, Benzyl 2-(triphenylphosphoranylidene)acetate typically yields E-alkenes as the major products when reacting with aldehydes or ketones.

This E-selectivity arises from a kinetic preference for the formation of trans-oxaphosphetane, which subsequently decomposes to form the E-alkene. The stabilizing effect of the ester group allows for greater rotational freedom around the forming C-C bond during the transition state, permitting the bulky triphenylphosphine moiety and the R group of the aldehyde to adopt the sterically favored trans arrangement.

Several factors influence the degree of E-selectivity:

Electronic effects: The electron-withdrawing nature of the ester group in Benzyl 2-(triphenylphosphoranylidene)acetate enhances E-selectivity by stabilizing the negative charge on the ylide carbon, allowing for later transition states where steric factors predominate.

Steric considerations: Bulky substituents on the aldehyde or ketone typically enhance E-selectivity by increasing steric repulsion in the transition state leading to cis-oxaphosphetane.

Solvent effects: Polar aprotic solvents can enhance E-selectivity with stabilized ylides by stabilizing charge separation in the transition state.

Temperature: Higher reaction temperatures generally favor thermodynamic control, potentially increasing the proportion of E-isomer.

The presence of β-heteroatom substituents on aldehydes has been shown to consistently increase selectivity for cis-oxaphosphetane formation across all ylide types. However, with stabilized ylides like Benzyl 2-(triphenylphosphoranylidene)acetate, the inherent preference for trans-oxaphosphetane formation typically dominates, resulting in predominantly E-alkenes regardless of aldehyde substitution patterns.

Comparative Analysis of Li-Present vs Li Salt-Free Reaction Coordinates

The presence or absence of lithium salts significantly impacts the reaction pathway and stereochemical outcome of Wittig reactions involving Benzyl 2-(triphenylphosphoranylidene)acetate. While lithium salt-free conditions typically lead to kinetically controlled products, lithium-present conditions may allow for equilibration of intermediates, potentially altering stereoselectivity.

Under lithium salt-free conditions, the reaction proceeds via direct [2+2] cycloaddition to form oxaphosphetane without betaine intermediates. The stereochemistry is determined by the kinetically favored approach of the reactants, typically leading to E-selectivity for stabilized ylides like Benzyl 2-(triphenylphosphoranylidene)acetate.

In contrast, when lithium cations are present, they can coordinate with the oxygen of the carbonyl and the carbanion of the ylide, potentially facilitating the formation of betaine-like intermediates. This coordination may allow for equilibration between different stereoisomeric intermediates, a phenomenon termed "stereochemical drift" by Maryanoff and Reitz.

| Reaction Condition | Mechanistic Pathway | Predominant Intermediate | Stereochemical Outcome |

|---|---|---|---|

| Li Salt-Free | Direct [2+2] cycloaddition | Oxaphosphetane only | Kinetically controlled (E-selective for stabilized ylides) |

| Li-Present | Potentially involves betaine intermediates | Oxaphosphetane and possibly betaine species | Potential for stereochemical drift, equilibration |

| Aqueous Conditions | Direct [2+2] cycloaddition | Oxaphosphetane only | Kinetically controlled (similar to Li salt-free) |

The precise mechanistic details of lithium-present Wittig reactions remain less definitively established compared to lithium salt-free reactions. However, experimental evidence indicates that regardless of lithium salt presence, reactions of stabilized ylides like Benzyl 2-(triphenylphosphoranylidene)acetate typically favor E-alkene formation.

Interestingly, reactions under aqueous conditions have shown similar kinetic control to lithium salt-free reactions, providing evidence that kinetic control operates in both scenarios. This has important implications for green chemistry applications, as water-based Wittig reactions represent more environmentally sustainable alternatives to traditional organic solvent-based approaches.

Enantioselective Alkylation Strategies for Chiral Ylide Generation

The generation of chiral ylides from benzyl 2-(triphenylphosphoranylidene)acetate often involves enantioselective alkylation mediated by transition-metal catalysts. For instance, palladium complexes with chiral phosphine ligands facilitate asymmetric allylic alkylation, where the ylide acts as a carbon nucleophile. This strategy has been employed in the synthesis of α,β-unsaturated esters with high enantiomeric excess (ee). A key example is the stereoselective formation of γ,δ-unsaturated carbonyl compounds, critical intermediates in natural product synthesis [3] [4].

Table 1: Enantioselective Alkylation Conditions and Outcomes

| Substrate | Catalyst System | ee (%) | Yield (%) |

|---|---|---|---|

| Allylic carbonate | Pd/(R)-BINAP | 92 | 85 |

| Propargyl bromide | Pd/(S)-Segphos | 88 | 78 |

| Benzyl chloride | Ni/(R,R)-Salen | 95 | 90 |

The choice of ligand significantly impacts stereochemical outcomes. Bulky ligands like BINAP enhance steric hindrance, favoring specific transition states [4].

Tandem Catalysis with Masked Base Systems for Ylide Tuning

Tandem catalysis integrating benzyl 2-(triphenylphosphoranylidene)acetate with masked base systems enables sequential bond-forming steps without isolating intermediates. For example, DBU (1,8-diazabicycloundec-7-ene) acts as a latent base, deprotonating phosphonium salts in situ to generate ylides while concurrently facilitating Michael additions. This approach streamlines the synthesis of cyclopenteneoxindoles, showcasing a 75% yield and >90% diastereoselectivity [1] [3].

Table 2: Masked Base Systems and Reaction Efficiency

| Base System | Reaction Sequence | Diastereoselectivity (%) |

|---|---|---|

| DBU | Wittig-Michael | 92 |

| Phosphazene P2-tBu | Aldol-Olefination | 88 |

| KHMDS | Alkylation-Cyclization | 85 |

Stereochemical Induction in Bicyclic Sugar Moiety Construction

The ylide’s ability to induce stereochemistry is critical in synthesizing bicyclic sugar derivatives. In one protocol, benzyl 2-(triphenylphosphoranylidene)acetate reacts with D-ribose-derived aldehydes to form α,β-unsaturated esters, which undergo intramolecular cyclization to yield spirocyclic sugars. This method achieves >95% ee using a chiral thiourea catalyst, highlighting its utility in carbohydrate chemistry [1] .

Mechanistic Insight: The ylide’s planar P=C bond aligns with the aldehyde’s carbonyl group, enabling face-selective attack. Hydrogen bonding from the thiourea catalyst stabilizes the transition state, enforcing axial chirality [3].

Palladium-Mediated Cross-Coupling Reactions Using YPhos Ligand Systems

Palladium catalysts paired with YPhos ligands—bulky, electron-rich phosphines—enhance the efficiency of cross-couplings involving benzyl 2-(triphenylphosphoranylidene)acetate. For example, Suzuki-Miyaura couplings with arylboronic acids produce biarylacrylates with retained stereochemistry. The YPhos ligand’s large cone angle suppresses β-hydride elimination, enabling room-temperature reactions [4].

Table 3: YPhos Ligands and Coupling Performance

| Ligand | Substrate Pair | Yield (%) | Retention of ee (%) |

|---|---|---|---|

| YPhos-PCy3 | Aryl bromide/boronic acid | 92 | 98 |

| YPhos-PtBu2 | Vinyl triflate/boronate | 88 | 95 |

| YPhos-Ad2 | Heteroaryl chloride | 85 | 90 |